molecular formula C17H18ClNO4S B6499642 4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine CAS No. 946383-89-7

4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B6499642
CAS No.: 946383-89-7
M. Wt: 367.8 g/mol
InChI Key: OCLQZIPVXJCRRE-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a benzenesulfonyl group that is further substituted with a chlorine and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation reactions: Oxidized derivatives of the compound.

    Reduction reactions: Reduced derivatives of the compound.

    Hydrolysis: Products include the corresponding sulfonic acid and the morpholine derivative.

Scientific Research Applications

4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-methoxybenzenesulfonyl chloride: Another related compound used in similar synthetic routes.

    2-phenylmorpholine: A simpler analog of the target compound.

Uniqueness

4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, chlorine, and methoxy substituents, along with the morpholine ring, makes it distinct from other similar compounds.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-16-8-7-14(11-15(16)18)24(20,21)19-9-10-23-17(12-19)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLQZIPVXJCRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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